

# FTIR and mass spectrometry data for 2,5-Dimethoxy-3-nitrobenzoic acid

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## Compound of Interest

Compound Name: 2,5-Dimethoxy-3-nitrobenzoic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2,5-Dimethoxy-3-nitrobenzoic Acid**

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **2,5-Dimethoxy-3-nitrobenzoic acid** ( $C_9H_9NO_6$ , MW: 227.17 g/mol) using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).<sup>[1][2]</sup> Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive framework for spectral interpretation based on the molecule's structural characteristics. The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable guide for the characterization of this and similar substituted aromatic compounds.

## Molecular Overview and Analytical Strategy

**2,5-Dimethoxy-3-nitrobenzoic acid** is an organic compound featuring a benzoic acid core substituted with two methoxy groups and a nitro group.<sup>[3]</sup> This unique combination of functional groups—a carboxylic acid, two ethers, a nitro group, and an aromatic ring—governs its chemical reactivity, potential biological activity, and, pertinently, its spectroscopic signature.<sup>[3]</sup>

An effective analytical strategy for such a molecule must achieve two primary goals:

- Unambiguous Confirmation of Identity: Verifying the presence of all key functional groups.
- Structural Elucidation: Confirming the molecular weight and obtaining data that supports the specific arrangement of substituents on the aromatic ring.

FTIR spectroscopy is the ideal first step, providing a rapid and non-destructive "fingerprint" of the molecule's functional groups. Mass spectrometry follows to provide definitive molecular weight information and insight into the molecule's structural integrity through controlled fragmentation.

## Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are diagnostic for the types of chemical bonds and functional groups present. For a multi-functional molecule like **2,5-Dimethoxy-3-nitrobenzoic acid**, the FTIR spectrum is a composite of overlapping signals, each telling a part of the structural story.

## Experimental Protocol: KBr Pellet Transmission Method

The solid-state nature of **2,5-Dimethoxy-3-nitrobenzoic acid** (typically a light yellow to orange crystalline powder) makes the Potassium Bromide (KBr) pellet method an excellent choice for analysis.<sup>[2]</sup> This technique minimizes intermolecular hydrogen bonding effects that can occur in solution and provides a clear, unobstructed spectrum.

Rationale for Method Selection:

- Broad Applicability: The KBr method is a standard for solid-phase, non-volatile organic compounds.
- Inert Matrix: KBr is transparent in the mid-infrared range (4000–400  $\text{cm}^{-1}$ ), ensuring no spectral interference.<sup>[4]</sup>

- High-Quality Spectra: This method produces sharp, well-resolved peaks, ideal for functional group identification and fingerprinting.

#### Step-by-Step Protocol:

- Sample Preparation:
  - Weigh approximately 1-2 mg of **2,5-Dimethoxy-3-nitrobenzoic acid** and 100-200 mg of dry, spectroscopy-grade KBr powder. The 1:100 ratio is critical to avoid peak saturation.
  - Gently grind the mixture in a dry agate mortar and pestle for 2-3 minutes to ensure a homogenous, fine powder. This minimizes light scattering.
- Pellet Formation:
  - Transfer a portion of the mixture into a pellet-forming die.
  - Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This creates a semi-transparent, glass-like disc.
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
  - Acquire the sample spectrum. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm<sup>-1</sup> over the range 4000–400 cm<sup>-1</sup>.

## Predicted FTIR Spectral Data and Interpretation

The following table summarizes the predicted characteristic absorption bands for **2,5-Dimethoxy-3-nitrobenzoic acid**, based on established group frequencies for its constituent functional groups.

Table 1: Predicted FTIR Absorption Bands for **2,5-Dimethoxy-3-nitrobenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group & Vibration Mode	Expected Characteristics & Rationale
3300–2500	O-H (Carboxylic Acid), Stretching	A very broad and strong band, characteristic of the hydrogen-bonded dimer common in solid-state carboxylic acids. <a href="#">[5]</a> <a href="#">[6]</a>
3100–3000	C-H (Aromatic), Stretching	Weak to medium intensity peaks, often appearing as shoulders on the broader O-H band. <a href="#">[5]</a>
2980–2850	C-H (Methoxy, -OCH <sub>3</sub> ), Stretching	Medium intensity, sharp peaks corresponding to the methyl groups.
~1710–1680	C=O (Carboxylic Acid), Stretching	Strong and sharp peak. The frequency is slightly lowered from a typical aliphatic acid (~1760 cm <sup>-1</sup> ) due to conjugation with the aromatic ring. <a href="#">[6]</a>
~1600 & ~1475	C=C (Aromatic Ring), Stretching	Two to three sharp peaks of variable intensity, confirming the presence of the benzene ring.
~1530 & ~1350	N-O (Nitro Group, NO <sub>2</sub> ), Asymmetric & Symmetric Stretching	Two strong, distinct peaks. These are highly characteristic and confirm the presence of the nitro group. <a href="#">[7]</a>
~1320–1210	C-O (Carboxylic Acid), Stretching	Strong intensity peak, coupled with O-H in-plane bending. <a href="#">[6]</a>
~1250	C-O-C (Aryl Ether), Asymmetric Stretching	A strong, characteristic peak for the aryl-O-CH <sub>3</sub> bond.

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~950	O-H (Carboxylic Acid), Out-of-Plane Bending	A broad, medium intensity peak, another hallmark of a dimeric carboxylic acid. <a href="#">[8]</a>
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## Visualization of Key Molecular Features

The following diagram illustrates the molecular structure and the key functional groups responsible for the predicted FTIR spectrum.

Caption: Molecular structure highlighting key functional groups.

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## Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a polar, acidic molecule like **2,5-Dimethoxy-3-nitrobenzoic acid**, Electrospray Ionization (ESI) is the preferred method, typically coupled with a liquid chromatography (LC) system for sample introduction.

## Experimental Protocol: LC-ESI-MS in Negative Ion Mode

Rationale for Method Selection:

- Soft Ionization: ESI is a "soft" technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.
- Negative Ion Mode: The carboxylic acid group is readily deprotonated, forming a stable  $[M-H]^-$  anion. This process is highly efficient and leads to excellent sensitivity in negative ion mode.[\[9\]](#)[\[10\]](#)
- Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the selected  $[M-H]^-$  precursor ion provides controlled fragmentation, yielding structurally significant product ions.

Step-by-Step Protocol:

- Sample Preparation:

- Prepare a stock solution of **2,5-Dimethoxy-3-nitrobenzoic acid** at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL using the mobile phase to ensure compatibility.
- LC Separation (Optional but Recommended):
  - Use a C18 reverse-phase column.
  - Employ a mobile phase gradient, for example, from 90% Water (with 0.1% formic acid) / 10% Acetonitrile to 10% Water / 90% Acetonitrile. The acid helps with peak shape, but the molecule will still be detected in negative mode.
- MS Data Acquisition:
  - Ion Source: Electrospray Ionization (ESI), Negative Mode.
  - Full Scan (MS1): Scan a mass range of m/z 50–500 to detect the  $[M-H]^-$  precursor ion. The expected m/z for  $C_9H_8NO_6^-$  is 226.0357.[11]
  - Tandem MS (MS/MS):
    - Set the mass spectrometer to isolate the precursor ion at m/z 226.0.
    - Apply collision energy (e.g., 10-30 eV) in the collision cell (filled with an inert gas like argon or nitrogen) to induce fragmentation.
    - Scan for the resulting product ions.

## Predicted Mass Spectrum and Fragmentation Pathway

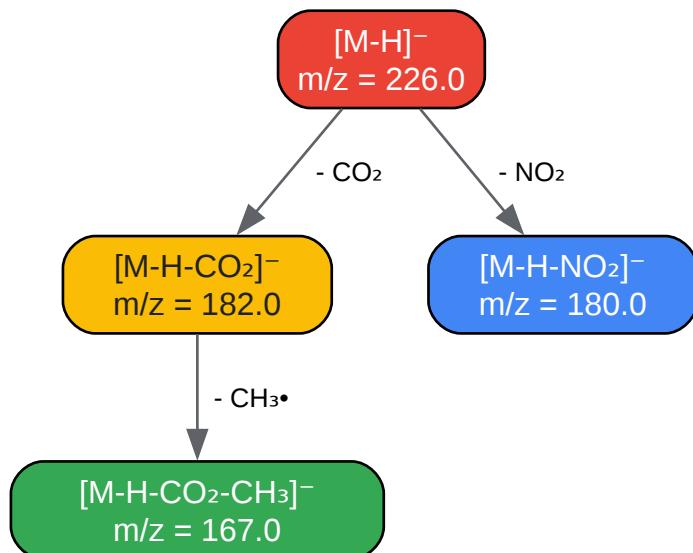
The fragmentation of nitrobenzoic acids in negative ion mode is often characterized by specific neutral losses.[9] The primary fragmentation events anticipated for the  $[M-H]^-$  ion of **2,5-Dimethoxy-3-nitrobenzoic acid** are decarboxylation and losses related to the nitro and methoxy groups.

Table 2: Predicted Major Fragment Ions in Negative ESI-MS/MS

Precursor Ion (m/z)	Neutral Loss	Fragment Ion (m/z)	Proposed Fragment Structure	Rationale
226.0	CO <sub>2</sub> (44 Da)	182.0	[2,5-dimethoxy-3-nitrophenyl] <sup>-</sup> anion	Decarboxylation is a very common and favorable fragmentation pathway for benzoic acids.[9]
226.0	NO <sub>2</sub> (46 Da)	180.0	[2,5-dimethoxybenzoate radical] <sup>-</sup> anion	Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[9]
182.0	CH <sub>3</sub> (15 Da)	167.0	[5-methoxy-2-hydroxy-3-nitrophenyl] <sup>-</sup> anion	Loss of a methyl radical from a methoxy group following decarboxylation.
182.0	NO (30 Da)	152.0	[2,5-dimethoxy-3-oxo-phenyl] <sup>-</sup> anion	Loss of nitric oxide is another possible pathway for nitroaromatics.

## Visualization of Fragmentation Pathway

This diagram illustrates the logical flow of the predicted fragmentation cascade starting from the deprotonated molecular ion.



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Caption: Predicted ESI-MS/MS fragmentation pathway.

## Conclusion

The combined application of FTIR and mass spectrometry provides a robust analytical framework for the comprehensive characterization of **2,5-Dimethoxy-3-nitrobenzoic acid**. FTIR serves as a rapid, high-confidence tool for confirming the presence of the carboxylic acid, nitro, and methoxy functional groups. High-resolution mass spectrometry, particularly using ESI in negative ion mode, definitively confirms the molecular weight and provides vital structural information through predictable fragmentation pathways like decarboxylation. The protocols and predictive data presented in this guide offer a validated, experience-driven approach for scientists engaged in the synthesis, quality control, and analysis of complex substituted aromatic compounds.

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